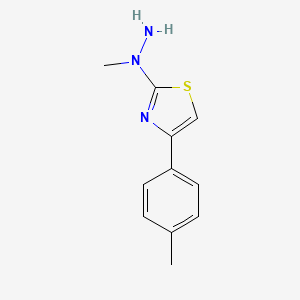
2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1-methylhydrazinyl group and a 4-methylphenyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired thiazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylhydrazinyl)-4-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.
2-(1-Methylhydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(1-Methylhydrazinyl)-4-(4-nitrophenyl)-1,3-thiazole: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the 1-methylhydrazinyl group and the 4-methylphenyl group, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
112357-56-9 |
|---|---|
Molekularformel |
C11H13N3S |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
1-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)10-7-15-11(13-10)14(2)12/h3-7H,12H2,1-2H3 |
InChI-Schlüssel |
UBKSUTMZZRXHHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



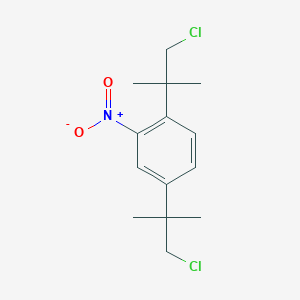
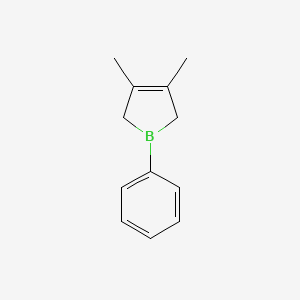
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
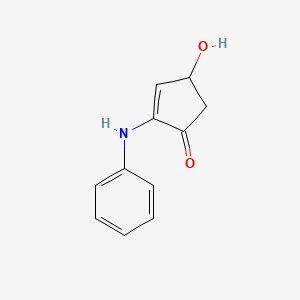
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)

![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)

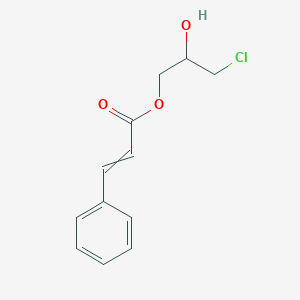
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
